methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like esterification, where an alcohol reacts with a carboxylic acid in the presence of a catalyst .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, esters can undergo reactions like hydrolysis, reduction, and Grignard reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
Organic Synthesis and Chemical Transformations
Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is involved in uncommon transformations under treatment with bases, yielding various products depending on the base applied, illustrating its reactivity and potential as a precursor for diverse synthetic routes (Ivanova et al., 2006). This compound has also been employed in the synthesis of syn-stereodiad building blocks for polyketides, which are essential for the formal synthesis of arenamides with antitumor activity (Shklyaruck, 2015).
Catalysis and Enantioselective Synthesis
In catalysis, derivatives of this compound have been used as ligands in allylic alkylation, achieving enantioselectivities up to 89% for the creation of new stereogenic centers (Mikhael et al., 2006). This application underscores its significance in asymmetric synthesis, contributing to the development of chiral molecules.
Biodiesel Fuel Additives
Research has explored the use of derivatives from glycerin, such as acetal compounds related to this compound, as biodiesel fuel additives. These compounds have been shown to improve biodiesel viscosity while meeting European and American standards for diesel and biodiesel fuels, offering a sustainable solution to the glycerin byproduct issue in biodiesel production (García et al., 2008).
Fluorescence and Nanotechnology
In the field of nanotechnology, certain derivatives have been used to initiate Suzuki-Miyaura chain growth polymerization for the creation of nanoparticles with bright fluorescence emission. These nanoparticles can be tuned for emission in specific wavelengths, demonstrating potential applications in bioimaging and sensing (Fischer et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSBOVWTJOHGIM-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)OC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H](C(=O)OC)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.